molecular formula C12H11Cl2F B2675633 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287287-44-7

1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane

Cat. No.: B2675633
CAS No.: 2287287-44-7
M. Wt: 245.12
InChI Key: RXMXIYWQRDZKQX-UHFFFAOYSA-N
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Description

  • The phenyl ring with chloro and fluoro substituents can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the bicyclo[1.1.1]pentane core with 4-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
  • Chloromethylation:

    • The final step involves the chloromethylation of the bicyclo[1.1.1]pentane core. This can be achieved by reacting the intermediate with formaldehyde and hydrochloric acid under acidic conditions.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to handle high-pressure reactions and the employment of more efficient catalysts to improve yield and reduce reaction times.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    • Formation of the Bicyclo[1.1.1]pentane Core:

      • The bicyclo[1.1.1]pentane core can be synthesized via a [2+2] cycloaddition reaction of a suitable diene with a halogenated alkene under high-pressure conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    • Substitution Reactions:

      • The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
    • Oxidation and Reduction:

      • The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups. Reduction reactions can be used to remove halogens or reduce double bonds if present.
    • Coupling Reactions:

      • The phenyl ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds or other complex structures.

    Common Reagents and Conditions:

      Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

      Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

      Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Major Products:

    • Substituted derivatives with various functional groups depending on the nucleophile used.
    • Oxidized products like alcohols or ketones.
    • Reduced products with removed halogens or saturated bonds.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its unique structural properties and stability.

    Biology and Medicine:

    • Potential applications in drug discovery due to its ability to interact with biological targets.
    • Investigated for its pharmacokinetic properties and potential as a therapeutic agent.

    Industry:

    • Utilized in the development of new materials with specific chemical and physical properties.
    • Explored for its use in agrochemicals and specialty chemicals.

    Mechanism of Action

    The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the overall conformation and biological activity of the compound.

    Comparison with Similar Compounds

      1-(4-Chlorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

      1-(4-Fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: Lacks the chlorine substituent on the phenyl ring, potentially altering its chemical properties.

      1-(3-Chloro-4-fluorophenyl)-3-(bromomethyl)bicyclo[1.1.1]pentane: Substitution of chlorine with bromine in the chloromethyl group can lead to different reactivity patterns.

    Uniqueness: 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[111]pentane is unique due to the combination of chloro and fluoro substituents on the phenyl ring and the chloromethyl group on the bicyclo[111]pentane core

    Properties

    IUPAC Name

    1-(4-chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RXMXIYWQRDZKQX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)F)CCl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H11Cl2F
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    245.12 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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